5-Methyl-2-phenylpiperidine

説明

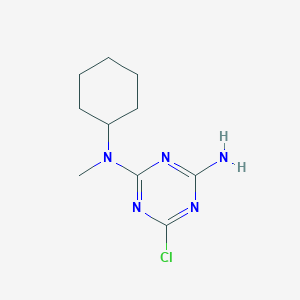

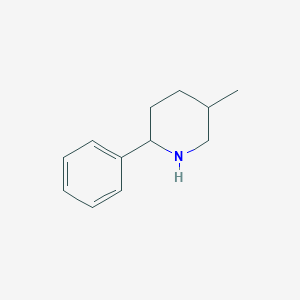

5-Methyl-2-phenylpiperidine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . This compound belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

Piperidines, including 5-Methyl-2-phenylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenylpiperidine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms . The average mass of this compound is 175.270 Da, and its monoisotopic mass is 175.136093 Da .

Chemical Reactions Analysis

Piperidine derivatives, including 5-Methyl-2-phenylpiperidine, have been the subject of numerous studies focusing on their synthesis and pharmacological applications . These studies have explored various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The predicted boiling point of 5-Methyl-2-phenylpiperidine is 266.8±19.0 °C, and its predicted density is 0.938±0.06 g/cm3 . The predicted pKa value of this compound is 9.78±0.10 .

科学的研究の応用

Pharmacology

Application Summary

5-Methyl-2-phenylpiperidine derivatives are extensively used in pharmacology for their therapeutic properties. They are present in various classes of pharmaceuticals and have shown potential as analgesics, anti-inflammatory agents, and more .

Methods of Application

The synthesis of these derivatives often involves multicomponent reactions, cyclization, and amination processes. The specific methods depend on the desired pharmacological activity and the compound being synthesized .

Results

The outcomes include the development of compounds with significant biological activity. For instance, certain derivatives have been found to exhibit analgesic properties comparable to established drugs in the market .

Drug Discovery

Application Summary

In drug discovery, 5-Methyl-2-phenylpiperidine is a key building block for creating compounds with anticancer, antiviral, and antimalarial properties .

Methods of Application

Drug discovery processes typically involve the design, synthesis, and biological evaluation of piperidine derivatives. High-throughput screening methods are used to assess the biological activity of these compounds .

Results

Several piperidine derivatives have progressed to clinical trials, showing promise in treating various diseases. Quantitative data from these trials indicate improved efficacy and reduced side effects compared to existing treatments .

Organic Chemistry

Application Summary

In organic chemistry, 5-Methyl-2-phenylpiperidine is utilized for its reactivity in forming complex organic structures, including natural product synthesis .

Results

The synthesis of complex molecules has been successful, with yields often exceeding 80%, indicating the efficiency of the methods used .

Neuropharmacology

Application Summary

Neuropharmacological applications of 5-Methyl-2-phenylpiperidine involve the development of compounds that can interact with neural receptors to treat conditions like Alzheimer’s and psychosis .

Methods of Application

These applications involve the synthesis of piperidine derivatives followed by in vitro and in vivo testing to determine their efficacy in crossing the blood-brain barrier and interacting with specific neural targets .

Results

Some derivatives have shown the ability to improve cognitive functions in animal models, with potential applications in treating neurodegenerative diseases .

Antimicrobial Research

Application Summary

Piperidine derivatives, including 5-Methyl-2-phenylpiperidine, are researched for their antimicrobial properties against bacteria and fungi .

Methods of Application

The research involves synthesizing derivatives and testing them against various microbial strains using assays like MIC (Minimum Inhibitory Concentration) to determine their effectiveness .

Results

Studies have shown that certain derivatives possess strong antimicrobial activity, with MIC values indicating low concentrations needed to inhibit microbial growth .

Antioxidant Research

Application Summary

Antioxidant research with 5-Methyl-2-phenylpiperidine focuses on its potential to scavenge free radicals and protect against oxidative stress .

Methods of Application

Derivatives are synthesized and subjected to assays that measure their ability to neutralize free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) assays .

Results

The results have demonstrated that some piperidine derivatives exhibit significant antioxidant activity, which could be beneficial in preventing diseases associated with oxidative stress .

This analysis provides a snapshot of the diverse scientific fields where 5-Methyl-2-phenylpiperidine finds application, highlighting the methods and significant results obtained in each area. The references provided offer a deeper insight into the technical details and quantitative data of these applications.

Antihypertensive Research

Application Summary

5-Methyl-2-phenylpiperidine derivatives are investigated for their potential use as antihypertensive agents, which can help manage high blood pressure .

Methods of Application

The research involves synthesizing piperidine derivatives and testing their vasodilatory effects on arterial blood vessels. The compounds are evaluated for their ability to relax vascular smooth muscle .

Results

Some derivatives have shown promising results in preclinical trials, indicating a reduction in blood pressure levels without significant side effects .

Anticoagulant Development

Application Summary

Piperidine derivatives are also explored for their anticoagulant properties, which could be beneficial in preventing blood clots .

Methods of Application

These compounds are tested for their ability to inhibit enzymes involved in the coagulation cascade. Assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT) are used to assess their efficacy .

Results

Initial studies suggest that certain derivatives can effectively prolong clotting times, offering a potential therapeutic option for thrombosis prevention .

Antidepressant Effects

Application Summary

Research into the antidepressant effects of piperidine derivatives, including 5-Methyl-2-phenylpiperidine, has shown potential in treating mood disorders .

Methods of Application

Derivatives are synthesized and subjected to behavioral assays in animal models to evaluate their efficacy in alleviating symptoms of depression .

Results

Some compounds have demonstrated antidepressant-like effects, improving behavioral scores in models of chronic mild stress .

Antioxidant Action

Application Summary

Piperidine derivatives are known for their antioxidant action, capable of inhibiting or suppressing free radicals .

Methods of Application

Compounds are tested using various antioxidant assays, such as the ability to quench DPPH radicals, to measure their effectiveness .

Results

Studies have found that derivatives like Piperine exhibit strong antioxidant activity, which could be leveraged in pharmaceutical applications .

Antiproliferative and Antimetastatic Effects

Application Summary

Certain piperidine alkaloids have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .

Methods of Application

These effects are studied both in vitro and in vivo, with compounds being tested against cancer cell lines and in animal models .

Results

The results indicate that some piperidine alkaloids can inhibit cancer cell growth and metastasis, offering potential for cancer therapy .

Anti-Asthmatic Properties

Application Summary

Piperidine derivatives are being studied for their potential role in treating respiratory conditions such as asthma .

Methods of Application

The research includes synthesizing derivatives and testing their bronchodilatory effects in models of asthma .

Results

Early findings suggest that certain derivatives can alleviate asthma symptoms by relaxing the muscles in the airways .

These additional applications further illustrate the versatility of 5-Methyl-2-phenylpiperidine in various scientific fields, showcasing its potential in developing new therapeutic agents.

Anesthetic Properties

Application Summary

5-Methyl-2-phenylpiperidine derivatives have been studied for their local anesthetic effects, which could be useful in surgical procedures .

Methods of Application

These compounds are tested for their ability to block nerve impulses in localized areas without affecting overall consciousness .

Results

Some derivatives have shown to be effective in providing local anesthesia with minimal side effects, indicating their potential for medical use .

Anti-Inflammatory Activity

Application Summary

The anti-inflammatory activity of piperidine derivatives is being researched for the treatment of chronic inflammatory diseases .

Methods of Application

Derivatives are synthesized and tested in vitro and in vivo for their ability to reduce inflammatory markers and symptoms in disease models .

Results

Promising results have been obtained, with some compounds significantly reducing inflammation in preclinical trials .

Antiepileptic Effects

Application Summary

Research into the antiepileptic effects of piperidine derivatives is ongoing, with the aim of developing new treatments for epilepsy .

Methods of Application

Compounds are evaluated for their ability to modulate neurotransmitter systems and prevent seizures in animal models .

Results

Several derivatives have demonstrated potential as antiepileptic agents, with reduced frequency and severity of seizures observed .

Antipsychotic Potential

Application Summary

Piperidine derivatives are being explored for their antipsychotic potential in treating disorders such as schizophrenia .

Methods of Application

These compounds are tested for their ability to interact with dopamine receptors and other targets relevant to psychotic symptoms .

Results

Some derivatives have shown promising antipsychotic activity, with potential for fewer side effects compared to current medications .

Cardiovascular Research

Application Summary

In cardiovascular research, piperidine derivatives are investigated for their potential to treat heart diseases .

Methods of Application

Derivatives are assessed for their cardioprotective effects, including the ability to improve heart function and reduce damage from ischemia .

Results

Initial findings indicate that certain derivatives can enhance cardiac performance and protect against heart injury .

Neuroprotective Applications

Application Summary

The neuroprotective applications of piperidine derivatives are being studied for their potential to safeguard neurons against damage .

Methods of Application

Compounds are tested for their ability to prevent neurodegeneration in models of diseases like Parkinson’s and Huntington’s .

Results

Some derivatives have shown neuroprotective effects, suggesting they could help in the treatment of neurodegenerative disorders .

将来の方向性

特性

IUPAC Name |

5-methyl-2-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCFBBFSWZZNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-phenylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)

![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)

![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)